molecular formula C19H19NO3 B13412151 methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate

methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate

Cat. No.: B13412151
M. Wt: 309.4 g/mol
InChI Key: URXVCWRBGMVVBV-IRXDYDNUSA-N
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Description

Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with benzoyl and phenyl groups. The stereochemistry of the compound, denoted by (2S,4R), plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Benzoyl and Phenyl Groups: The benzoyl and phenyl groups are introduced through acylation and alkylation reactions, respectively. These reactions often require the use of reagents such as benzoyl chloride and phenylmagnesium bromide.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific substituents on the pyrrolidine ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

    Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-methylproline: Another chiral compound with a similar pyrrolidine ring structure.

    N-methyl-(2S,4R)-trans-4-hydroxy-L-proline: Known for its neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl (2S,4R)-1-benzoyl-4-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H19NO3/c1-23-19(22)17-12-16(14-8-4-2-5-9-14)13-20(17)18(21)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-,17-/m0/s1

InChI Key

URXVCWRBGMVVBV-IRXDYDNUSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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